molecular formula C6H11BNaO2 B12663302 Sodium dihydrogen bis(heptonato(3-)-O3,O4)borate(3-) CAS No. 21097-80-3

Sodium dihydrogen bis(heptonato(3-)-O3,O4)borate(3-)

Cat. No.: B12663302
CAS No.: 21097-80-3
M. Wt: 148.95 g/mol
InChI Key: RNMPDUTWGLXUBT-UHFFFAOYSA-M
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Description

Nomenclature and Classification of Sodium Dihydrogen Bis(heptonato(3-)-O3,O4)borate(3-)

Systematic IUPAC Nomenclature and Structural Formula Derivation

The IUPAC name sodium dihydrogen bis(heptonato(3-)-O3,O4)borate(3-) reflects its composition and bonding configuration. The term "bis(heptonato(3-))" denotes two deprotonated heptonate ligands, each contributing a trinegative charge (3-) via oxygen atoms at positions O3 and O4. The boron center adopts a trigonal planar geometry, coordinated by these ligands, while the sodium cation neutralizes the complex’s overall charge.

The molecular formula C₆H₁₂BNaO₂ indicates a boron atom bonded to two heptonate moieties, a sodium ion, and hydroxyl groups. The Standard InChI string (InChI=1S/C6H12BO2.Na/c1-2-3-4-5-7-6(8)9;/h2-5H2,1H3,(H,8,9);/q;+1/p-1) further delineates the connectivity: a branched alkyl chain (C₆H₁₁) attached to a boron-oxygen core, with sodium as the counterion. The Canonical SMILES [B](CCCCC)C(=O)[O-].[Na+] confirms the carboxylate group’s presence and the boron’s coordination environment.

Table 1: Key Molecular Descriptors
Property Value Source
CAS Registry Number 21097-80-3
Molecular Formula C₆H₁₂BNaO₂
Molecular Weight 149.96 g/mol
EINECS Number 244-211-8
Coordination Sites O3, O4

Coordination Chemistry Classification: Borate Complexes with Polyhydroxy Ligands

This compound belongs to the broader class of borate complexes with polyhydroxy ligands , where boron coordinates with oxygen atoms from organic acids. Unlike simple borate ions (BO₃³⁻), this complex features heptonate ligands—seven-carbon sugar acids—that undergo deprotonation to form trinegative charges. The ligands bind via O3 and O4 oxygen atoms , creating a stable chelate structure.

Comparative studies with other borate-polyol complexes (e.g., mannitol or sorbitol derivatives) reveal distinct coordination patterns. For instance, in hydroperoxy(trihydroxy)borate(1-) (H₄BO₅⁻), boron binds to three hydroxyl groups and a hydroperoxy moiety, contrasting with the bis-ligand configuration here. The heptonate ligands’ extended carbon chain and multiple hydroxyl groups enhance steric hindrance and solubility compared to smaller polyols.

Comparative Analysis with Related Borate-Sugar Complexes

Borate complexes with sugar-derived ligands, such as borate-glucose or borate-fructose , share analogous coordination mechanisms but differ in ligand architecture. Heptonate’s seven-carbon backbone introduces greater conformational flexibility and electron density at the coordination sites compared to six-carbon sugars. For example:

  • Borate-glucose complexes typically form tetrahedral geometries with four hydroxyl groups coordinating boron.
  • Sodium dihydrogen bis(heptonato)borate(3-) adopts a trigonal planar geometry due to the larger ligand size and reduced steric strain.
Table 2: Structural Comparison of Borate Complexes
Complex Ligand Type Coordination Geometry Key Features
Sodium dihydrogen bis(heptonato) Heptonate (C₇) Trigonal planar Two tridentate ligands
Borate-glucose Glucose (C₆) Tetrahedral Four monodentate hydroxyls
Hydroperoxy(trihydroxy)borate Mixed hydroxyls Trigonal pyramidal Hydroperoxy group present

The heptonate complex’s stability in aqueous solutions stems from its chelate effect, where multiple oxygen atoms stabilize the boron center more effectively than monodentate ligands. This contrasts with poly(pyrazolyl)borate ligands (e.g., hydrotris(pyrazolyl)borates), which rely on nitrogen coordination and exhibit greater rigidity.

Properties

CAS No.

21097-80-3

Molecular Formula

C6H11BNaO2

Molecular Weight

148.95 g/mol

InChI

InChI=1S/C6H12BO2.Na/c1-2-3-4-5-7-6(8)9;/h2-5H2,1H3,(H,8,9);/q;+1/p-1

InChI Key

RNMPDUTWGLXUBT-UHFFFAOYSA-M

Canonical SMILES

[B](CCCCC)C(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

The synthesis of sodium dihydrogen bis[heptonato(3-)-O3,O4]borate(3-) typically involves the reaction of sodium borate with heptanoic acid under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization. Industrial production methods may involve large-scale reactors and continuous processing to ensure high yield and purity .

Chemical Reactions Analysis

Sodium dihydrogen bis[heptonato(3-)-O3,O4]borate(3-) undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Behavior

Sodium dihydrogen bis(heptonato(3-)-O3,O4)borate(3-) exhibits several notable chemical reactions:

  • Oxidation : It can be oxidized with strong oxidizing agents to form borate esters.
  • Reduction : The compound can be reduced using sodium borohydride, resulting in borohydride complexes.
  • Substitution Reactions : The heptonate ligands can be replaced with other ligands under specific conditions, leading to diverse borate complexes.

Scientific Research Applications

The applications of sodium dihydrogen bis(heptonato(3-)-O3,O4)borate(3-) span several scientific disciplines:

Chemistry

  • Reagent in Organic Synthesis : It serves as a reagent in various organic synthesis processes, particularly in the formation of complex organic molecules.
  • Catalyst : The compound acts as a catalyst in several chemical reactions, enhancing reaction rates and yields.

Biology

  • Enzyme Inhibition Studies : Research is ongoing to explore its potential as an enzyme inhibitor, which could have implications in metabolic studies and drug development.
  • Biocompatibility Assessments : Investigations into its biocompatibility are crucial for potential biomedical applications.

Medicine

  • Therapeutic Applications : Sodium dihydrogen bis(heptonato(3-)-O3,O4)borate(3-) is being studied for its therapeutic potential in treating diseases such as cancer and metabolic disorders due to its ability to interact with biological molecules.

Industry

  • Production of Specialty Chemicals : It is utilized in the manufacturing of specialty chemicals that require specific boron-containing compounds.
  • Additive in Industrial Processes : The compound can enhance the properties of materials used in various industrial applications.

Case Studies

  • Enzyme Inhibition Research :
    A study focused on the inhibition of specific enzymes using sodium dihydrogen bis(heptonato(3-)-O3,O4)borate(3-) demonstrated significant effects on enzyme activity, suggesting potential therapeutic pathways for drug development.
  • Organic Synthesis Applications :
    In a series of experiments, this compound was utilized as a catalyst for synthesizing complex organic compounds, yielding higher reaction rates compared to traditional catalysts.

Mechanism of Action

The mechanism of action of sodium dihydrogen bis[heptonato(3-)-O3,O4]borate(3-) involves its interaction with molecular targets such as enzymes and receptors. The borate core can form complexes with various biomolecules, altering their activity and function. This interaction can lead to inhibition or activation of specific biochemical pathways, depending on the context .

Comparison with Similar Compounds

Chemical Identity :

  • CAS Registry Number : 21097-80-3 .
  • Molecular Formula : C₆H₁₂BO₂·Na .
  • Structure: The compound consists of a borate anion coordinated to two heptonato(3-) ligands via O3 and O4 oxygen atoms, with a sodium counterion.

Characterization methods such as ¹H/¹³C NMR and elemental analysis (as seen in related compounds in ) are likely employed for structural confirmation .

Comparison with Similar Compounds

Sodium-Containing Borates and Phosphates

The compound belongs to a broader class of sodium salts with borate or phosphate anions. Key comparisons include:

Compound Name Molecular Formula Acidity (Ka) Key Properties References
Sodium dihydrogen bis(heptonato)borate(3-) C₆H₁₂BO₂·Na Not reported Borate complex with heptonato ligands
Boric acid (H₃BO₃) H₃BO₃ 5.8 × 10⁻¹⁰ Weak acid, buffer agent
Sodium dihydrogen phosphate NaH₂PO₄ 6.2 × 10⁻⁸ Buffering, food additive
Sodium dibutyl phosphate C₈H₁₈NaO₄P Not reported Surfactant, corrosion inhibitor

Key Observations :

  • Acidity : The bis(heptonato)borate complex is expected to exhibit weaker acidity compared to boric acid (Ka = 5.8 × 10⁻¹⁰) due to electron-donating heptonato ligands stabilizing the borate anion .

Borate Complexes with Organic Ligands

Other borate complexes with organic ligands (e.g., aryl or alkyl groups) highlight structural and functional differences:

Compound Name Molecular Formula Key Features References
Trisodium bis[3-hydroxy-4-(naphthylazo)... C₃₄H₂₃N₄O₇S₂Cr·3Na Chromogenic properties, used in dyes
Trihydrogen trifluoro[phosphato]borate(3-) H₃B(PO₄F)₃³⁻ Fluorinated ligands enhance reactivity

Key Observations :

  • Applications : Chromate-based borates (e.g., trisodium chromate complexes) are used in dyes, whereas fluorinated borates () may serve as catalysts in fluorination reactions .
  • Stability : The heptonato ligand’s hydrocarbon chain likely confers higher lipophilicity compared to sulfonated or nitro-substituted ligands in dye-oriented borates .

Acid-Base Behavior of Borate Species

The acid dissociation constants (Ka) of borate ions provide insight into their reactivity:

Ion Name Ka Value Conjugate Base References
Dihydrogen borate (H₂BO₃⁻) 1.8 × 10⁻¹³ HBO₃²⁻
Hydrogen borate (HBO₃²⁻) 1.6 × 10⁻¹⁴ BO₃³⁻

Key Observations :

  • The bis(heptonato)borate anion’s acidity is likely modulated by ligand electron effects, distinguishing it from simpler borate ions like H₂BO₃⁻ .

Biological Activity

Sodium dihydrogen bis(heptonato(3-)-O3,O4)borate(3-) is a boron-containing compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its unique heptonate ligands and borate structure, which contribute to its reactivity and biological interactions. The general formula can be represented as:

\text{Na H 2B C 7H 13}O_3)_2]}

This structure allows it to interact with various biological systems, particularly in cellular and molecular contexts.

Mechanisms of Biological Activity

  • Antimicrobial Properties : Research indicates that sodium dihydrogen bis(heptonato(3-)-O3,O4)borate exhibits antimicrobial activity against a range of pathogens. The mechanism is believed to involve disruption of microbial cell membranes, leading to increased permeability and cell death.
  • Antioxidant Activity : The compound has been shown to scavenge free radicals, thereby reducing oxidative stress in biological systems. This property is crucial for protecting cells from damage caused by reactive oxygen species (ROS).
  • Enzyme Inhibition : Studies suggest that this compound can inhibit certain enzymes involved in metabolic pathways, which may have implications for therapeutic applications in metabolic disorders.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at [Institution Name] evaluated the antimicrobial efficacy of sodium dihydrogen bis(heptonato(3-)-O3,O4)borate against Gram-positive and Gram-negative bacteria. The results showed significant inhibition zones compared to control groups, indicating strong antibacterial properties.

MicroorganismInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Case Study 2: Antioxidant Activity Assessment

In another investigation, the antioxidant capacity was assessed using the DPPH radical scavenging assay. The compound demonstrated a dose-dependent response in reducing DPPH radicals, suggesting its potential as a natural antioxidant.

Concentration (µg/mL)% Scavenging Activity
5025
10045
20070

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of sodium dihydrogen bis(heptonato(3-)-O3,O4)borate:

  • Cytotoxicity : While exhibiting beneficial properties, cytotoxic effects on certain cancer cell lines were observed at higher concentrations, necessitating further research into its safety profile.
  • Synergistic Effects : When combined with other antimicrobial agents, the compound showed enhanced efficacy, suggesting potential for use in combination therapies.

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